

Ibrexafungerp Citrate: A Comprehensive Technical Guide on its Solubility Profile

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Compound of Interest

Compound Name: Ibrexafungerp Citrate

Cat. No.: B10827622

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of **Ibrexafungerp Citrate**, a first-in-class triterpenoid antifungal agent. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key solubility data, experimental methodologies, and relevant biological context.

Executive Summary

Ibrexafungerp Citrate is a novel antifungal drug that inhibits the fungal enzyme β -(1,3)-D-glucan synthase, a critical component of the fungal cell wall.^{[1][2][3]} Its efficacy is intrinsically linked to its physicochemical properties, particularly its solubility, which influences its dissolution, absorption, and overall bioavailability. As a Biopharmaceutics Classification System (BCS) Class IV drug, **Ibrexafungerp Citrate** is characterized by both low solubility and low permeability, presenting unique challenges and considerations for formulation development.^[4] This guide summarizes the available quantitative solubility data, outlines relevant experimental protocols, and provides visualizations to aid in the understanding of its mechanism of action and the experimental workflows.

Quantitative Solubility Profile

The solubility of **Ibrexafungerp Citrate** has been determined in a variety of aqueous and organic solvents. The data underscores its poor aqueous solubility and highlights the significant impact of solvent composition and pH on its dissolution.

Table 1: Solubility of Ibrexafungerp Citrate in Aqueous and Organic Solvents

Solvent/Medium	Temperature (°C)	Solubility (mg/mL)	Method
Water	Not Specified	0.000346	ALOGPS (Computational)[2]
Dimethyl Sulfoxide (DMSO)	Not Specified	100	Experimental[5][6]
In vivo formulation 1	Not Specified	≥ 2.5	Experimental[1][5]
In vivo formulation 2	Not Specified	≥ 2.5	Experimental[1][5]
In vivo formulation 3	Not Specified	≥ 2.5	Experimental[1][5]

Note: Specific quantitative solubility data for **Ibrexafungerp Citrate** in common organic solvents such as ethanol, methanol, and acetone are not readily available in the public domain.

Table 2: pH-Dependent Solubility of Ibrexafungerp Citrate in Simulated Gastrointestinal Fluids

Medium	pH	Temperature (°C)	Incubation Time (hours)	Solubility (mg/mL)
Simulated Gastric Fluid (SGF)	1.2	Ambient Room Temperature	24	> 20
Fasted-State Simulated Intestinal Fluid (FaSSIF)	6.5	Ambient Room Temperature	24	> 4.2
Fed-State Simulated Intestinal Fluid (FeSSIF)	5.0	Ambient Room Temperature	24	> 20

The citrate salt form of Ibrexafungerp significantly enhances its solubility in simulated gastrointestinal fluids compared to its free base form.

Experimental Protocols

Detailed experimental protocols for the determination of **Ibrexafungerp Citrate**'s solubility are not publicly available. However, based on standard pharmaceutical practices for poorly soluble compounds, the following methodologies are representative of the likely approaches used.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the saturation solubility of a compound after a prolonged incubation period, ensuring that a true equilibrium is reached between the dissolved and solid states.

Objective: To determine the maximum concentration of **Ibrexafungerp Citrate** that can be dissolved in a specific solvent at equilibrium.

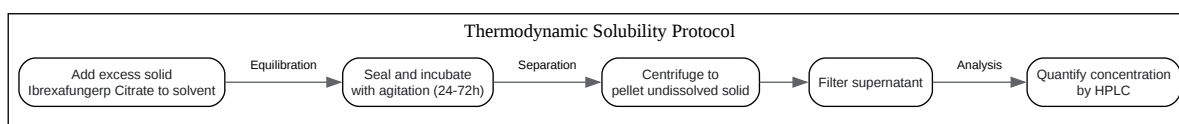
Materials:

- **Ibrexafungerp Citrate** (solid)
- Solvent of interest (e.g., water, buffer of specific pH, organic solvent)
- Vials with screw caps
- Shaker or rotator capable of maintaining a constant temperature
- Centrifuge
- Syringe filters (e.g., 0.22 μm PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

- An excess amount of solid **Ibrexafungerp Citrate** is added to a vial containing a known volume of the solvent.

- The vial is sealed and placed on a shaker/rotator at a constant temperature (e.g., 25°C or 37°C).
- The suspension is agitated for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.
- After incubation, the suspension is centrifuged at high speed to pellet the undissolved solid.
- An aliquot of the supernatant is carefully removed and filtered through a syringe filter to remove any remaining particulates.
- The concentration of **Ibrexafungerp Citrate** in the clear filtrate is then quantified using a validated HPLC method.



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Figure 1: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution, typically in DMSO. It measures the concentration at which a compound precipitates when diluted into an aqueous buffer.

Objective: To rapidly assess the aqueous solubility of **Ibrexafungerp Citrate** under non-equilibrium conditions.

Materials:

- **Ibrexafungerp Citrate** stock solution (e.g., 10-20 mM in DMSO)

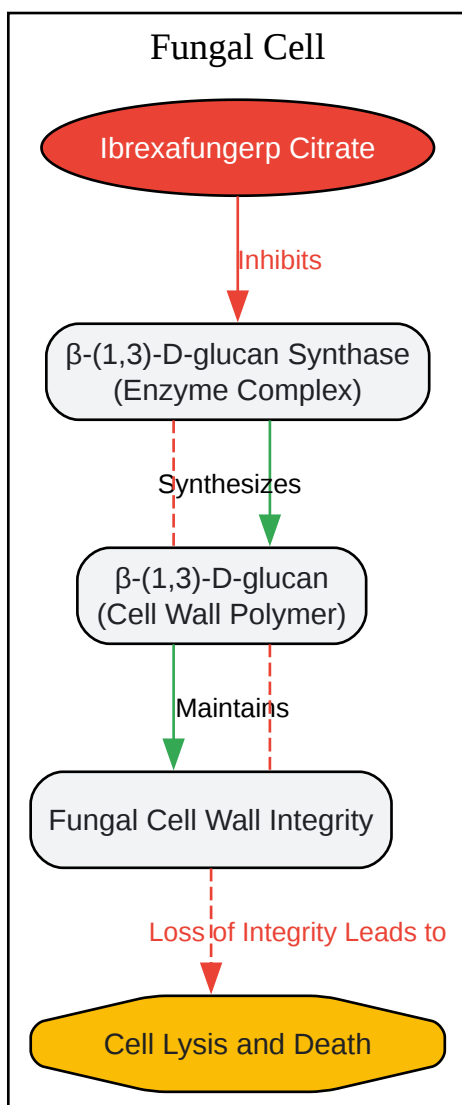
- Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
- 96-well microtiter plates
- Plate reader capable of detecting turbidity (nephelometry) or UV absorbance

Procedure:

- A small volume of the **Ibrexafungerp Citrate** DMSO stock solution is added to the wells of a microtiter plate.
- Aqueous buffer is then added to each well to achieve a range of final compound concentrations.
- The plate is shaken for a short period (e.g., 1-2 hours) at a controlled temperature.
- The solubility is determined by measuring the turbidity of the solutions. The concentration at which precipitation is observed is considered the kinetic solubility limit.

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

Ibrexafungerp Citrate targets the fungal enzyme β -(1,3)-D-glucan synthase, which is responsible for the synthesis of β -(1,3)-D-glucan, a vital component of the fungal cell wall.^{[1][2][3]} By inhibiting this enzyme, Ibrexafungerp disrupts the integrity of the cell wall, leading to osmotic instability and ultimately fungal cell death.^{[1][2][3]} This mechanism is distinct from that of azole antifungals, which target the cell membrane.



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